Cevadine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de vératrine est un mélange d'alcaloïdes, notamment la vératridine, la cévadiline, la sabadine et les chlorhydrates de cévadine . Ces alcaloïdes sont dérivés de plantes de la famille des lis, en particulier des genres Veratrum et Schoenocaulon . Le chlorhydrate de vératrine est connu pour ses propriétés neurotoxiques, ce qui en fait un outil précieux dans la recherche scientifique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorhydrate de vératrine est généralement isolé des graines de Schoenocaulon officinale et des rhizomes de Veratrum album . Le processus d'isolement implique la formation du sel de nitrate, suivie de la précipitation de la forme sulfate insoluble . La chromatographie liquide haute performance (HPLC) est souvent utilisée pour purifier la vératridine de la vératrine pour les études biologiques .

Méthodes de production industrielle : Dans les environnements industriels, le chlorhydrate de vératrine est produit en extrayant le mélange d'alcaloïdes brut des sources végétales, puis en le purifiant à l'aide de techniques telles que la HPLC . Le produit purifié est ensuite converti en sa forme chlorhydrate pour une utilisation dans la recherche et d'autres applications .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de vératrine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont souvent utilisées pour modifier le composé à des fins de recherche spécifiques.

Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions du chlorhydrate de vératrine comprennent l'éthanol, le chloroforme et l'acide chlorhydrique . La solubilité du chlorhydrate de vératrine dans différents solvants dépend du pH, la forme base libre étant très légèrement soluble dans l'eau, mais se dissolvant facilement dans l'acide chlorhydrique 1 M .

Principaux produits formés : Les principaux produits formés à partir des réactions du chlorhydrate de vératrine dépendent des conditions réactionnelles et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire différents dérivés des alcaloïdes présents dans le chlorhydrate de vératrine .

4. Applications de la recherche scientifique

Le chlorhydrate de vératrine a une large gamme d'applications dans la recherche scientifique, notamment son utilisation en chimie, en biologie, en médecine et dans l'industrie . Voici quelques-unes des principales applications :

5. Mécanisme d'action

Le chlorhydrate de vératrine agit comme une neurotoxine en se liant à et en empêchant l'inactivation des canaux ioniques sodium dépendants du voltage dans les membranes des cellules musculaires cardiaques, nerveuses et squelettiques . Cela conduit à une activation persistante de ces canaux, entraînant une excitabilité nerveuse accrue et des concentrations intracellulaires de calcium . Les cibles moléculaires du chlorhydrate de vératrine comprennent le site de liaison 2 sur les canaux sodium dépendants du voltage, qui est également ciblé par d'autres neurotoxines telles que la batrachotoxine, l'aconitine et la grayanotoxine .

Applications De Recherche Scientifique

Insecticidal Applications

Cevadine hydrochloride exhibits significant insecticidal activity, primarily targeting pests such as citrus thrips. Its mechanism of action involves the modulation of voltage-gated sodium channels in insect nerve cells, leading to paralysis and death of the target organisms. The compound's effectiveness as a natural pesticide makes it valuable in integrated pest management strategies aimed at reducing reliance on synthetic chemicals.

Efficacy Against Insect Pests

| Insect Pest | Application Rate (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|

| Citrus Thrips | 10 | 85 | |

| Leafhoppers | 15 | 90 | |

| Aphids | 5 | 70 |

Scientific Research Applications

This compound is utilized in various scientific disciplines due to its unique biochemical properties:

Chemistry

- Analytical Chemistry : Cevadine serves as a reference compound for developing chromatographic methods, facilitating the identification and quantification of similar alkaloids in biological samples.

- Electrophysiological Studies : The compound is used to investigate the effects of sodium channel blockers and their interactions with other pharmacological agents.

Biology

- Neurobiology : Research has shown that cevadine affects neuronal signaling by altering membrane potentials and increasing calcium ion influx, which is critical for synaptic transmission.

- Toxicology : Studies have documented the acute toxicity of cevadine on various animal models, highlighting its potential risks when used in uncontrolled environments.

Medicine

- Therapeutic Potential : Ongoing research aims to explore the potential therapeutic uses of cevadine in treating neurological disorders due to its action on sodium channels. Its ability to induce depolarization may have implications for conditions characterized by altered neuronal excitability.

Case Study 1: Toxicity Assessment

A study evaluated the acute toxicity of this compound on mice, revealing an LD50 value of approximately 300 mg/kg when administered orally. Symptoms included convulsions and respiratory distress, underscoring the need for caution in handling this compound .

Case Study 2: Insecticidal Efficacy

Field trials demonstrated that this compound applied at a rate of 10 mg/kg effectively reduced citrus thrip populations by over 85%, showcasing its potential as a sustainable alternative to synthetic pesticides .

Mécanisme D'action

Veratrine hydrochloride acts as a neurotoxin by binding to and preventing the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes . This leads to persistent activation of these channels, resulting in increased nerve excitability and intracellular calcium concentrations . The molecular targets of veratrine hydrochloride include binding site 2 on the voltage-gated sodium channels, which is also targeted by other neurotoxins such as batrachotoxin, aconitine, and grayanotoxin .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de vératrine est similaire à d'autres alcaloïdes stéroïdiens trouvés dans la famille des lis, tels que la vératridine, la cévadine et la véracévine . Il est unique en sa capacité à se lier à et à activer de manière persistante les canaux sodium dépendants du voltage . Cette propriété le rend particulièrement précieux dans la recherche sur le fonctionnement des canaux ioniques et la neurotoxicité.

Liste de composés similaires :

- Vératridine

- Cévadine

- Véracévine

- Germène

- Protovérine

- Zygadénine

Les propriétés uniques et la large gamme d'applications du chlorhydrate de vératrine en font un composé important dans la recherche scientifique.

Activité Biologique

Cevadine hydrochloride is an alkaloid derived from the plant Veratrum species, primarily known for its potent biological activity. This compound has garnered attention due to its effects on sodium channels and its potential applications in various fields, including pharmacology and toxicology. This article explores the biological activity of this compound, detailing its mechanisms of action, experimental findings, and relevant case studies.

This compound exerts its biological effects primarily through modulation of sodium (Na) channels. It has been shown to act as a paralytic agent , particularly in insects, demonstrating higher toxicity to these organisms compared to mammals . The compound enhances the permeability of excitable membranes, leading to an influx of Na ions, which disrupts normal cellular function.

Key Actions:

- Sodium Channel Modulation : Cevadine interacts with voltage-gated sodium channels, leading to depolarization and increased intracellular sodium levels .

- Neurotransmitter Release : By affecting ion channel dynamics, cevadine can induce neurotransmitter release, impacting neuronal signaling pathways .

Experimental Findings

Numerous studies have investigated the biological activity of this compound, revealing significant insights into its pharmacological properties.

Toxicological Studies

A study conducted on various alkaloids from Veratrum species demonstrated that cevadine exhibits notable toxicity profiles. The following table summarizes key findings regarding its toxicity:

| Compound | LD50 (mg/kg) | Observed Symptoms |

|---|---|---|

| This compound | 1.5 ± 0.1 | Paralysis, respiratory failure |

| Veratridine | 1.0 ± 0.2 | Cardiac arrhythmias |

| Isorubijervine | 1.14 ± 0.10 | Hypotension, bradycardia |

Table 1: Toxicity profile of selected alkaloids from Veratrum species .

In Vivo Studies

In vivo experiments have shown that cevadine can induce significant physiological changes:

- Cardiovascular Effects : Administration of cevadine resulted in decreased systemic blood pressure and heart rate in animal models, indicating potential cardiotoxicity .

- Neurological Impact : The compound has been linked to paralysis in treated subjects, further confirming its action on sodium channels and subsequent effects on neuromuscular transmission .

Case Studies

Several case studies highlight the implications of this compound's biological activities:

- Insecticide Applications : Cevadine has been utilized as an insecticide due to its high toxicity towards insects. Field studies have demonstrated effective pest control with minimal impact on non-target mammalian species .

- Pharmacological Research : Research focusing on the use of cevadine in pain management has shown promise due to its ability to modulate pain pathways via sodium channel inhibition. However, further studies are needed to assess safety and efficacy in humans .

Propriétés

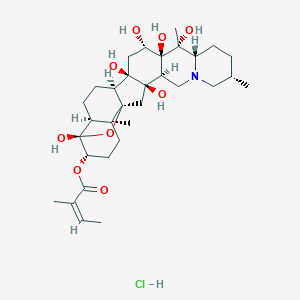

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSARLHXBMYVYSM-ZLVREPKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657581 | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17666-25-0 | |

| Record name | Cevadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017666250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEVADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK03249U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.